![molecular formula C34H34Cl2F3NO3 B560420 2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride CAS No. 610318-03-1](/img/structure/B560420.png)
2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride
Übersicht
Beschreibung
RGX-104 ist ein neuartiger, niedermolekularer Agonist des Leber-X-Rezeptors (LXR). Es wurde entwickelt, um die angeborene Immunität zu modulieren, indem es die Transkription des Apolipoprotein E (ApoE)-Gens aktiviert. Diese Verbindung hat sich in präklinischen und klinischen Studien als vielversprechend für ihr Potenzial erwiesen, myeloid abgeleitete Suppressorzellen (MDSCs) zu depletieren und zytotoxische T-Lymphozyten zu aktivieren, was es zu einem wertvollen Kandidaten für die Krebsimmuntherapie macht .
Herstellungsmethoden
Die spezifischen Synthesewege und Reaktionsbedingungen für RGX-104 sind proprietär und werden nicht öffentlich im Detail veröffentlicht. Es ist bekannt, dass RGX-104 durch eine Reihe von organischen Reaktionen synthetisiert wird, die die Bildung seiner einzigartigen Molekülstruktur beinhalten. Industrielle Produktionsmethoden beinhalten wahrscheinlich Standardverfahren der pharmazeutischen Herstellung, einschließlich chemischer Synthese, Reinigung und Formulierung .
Wissenschaftliche Forschungsanwendungen
RGX-104 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: RGX-104 serves as a model compound for studying the activation of liver-X receptors and the subsequent transcriptional activation of target genes.
Biology: The compound is used to investigate the role of ApoE in modulating innate immunity and its effects on myeloid-derived suppressor cells.
Medicine: RGX-104 is being studied as a potential cancer immunotherapy agent. .
Wirkmechanismus
Target of Action
RGX-104 hydrochloride is a small-molecule agonist that primarily targets the Liver X Receptor (LXR) . LXRs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation .
Mode of Action
RGX-104 hydrochloride modulates innate immunity via transcriptional activation of the ApoE gene . The compound binds to LXR, which in turn activates the expression of ApoE . The activated ApoE binds to its receptor LRP8, which robustly inhibits angiogenesis and depletes myeloid-derived suppressor cells (MDSCs), thereby activating cytotoxic T-lymphocytes .
Biochemical Pathways
The activation of the LXR-ApoE pathway by RGX-104 stimulates the innate immune response in cancer . This is achieved via the depletion of MDSCs and the activation of dendritic cells, leading to the stimulation of T cells and anti-tumor immunity .
Pharmacokinetics
It is known that the compound is administered orally . The compound has been tested in various dose regimens, including 80 mg BID (twice a day), 100 mg BID, and 80 mg BID with 5 days on/2 days off .
Result of Action
The result of RGX-104 hydrochloride’s action is the activation of cytotoxic T-lymphocytes, which leads to anti-tumor immunity . This is achieved through the depletion of MDSCs, cells associated with resistance to both checkpoint inhibitors and chemotherapy . The compound has shown a disease control rate of 40% in a monotherapy dose escalation trial .
Action Environment
The action of RGX-104 hydrochloride can be influenced by various environmental factors. For instance, the compound has been tested in combination with docetaxel, a chemotherapy drug . This combination is based on the rationale that taxane therapy promotes the expansion of MDSCs, leading to acquired taxane resistance . Therefore, combining RGX-104 with taxanes could counteract MDSC-associated taxane resistance and increase clinical efficacy .
Biochemische Analyse
Biochemical Properties
RGX-104 hydrochloride interacts with various biomolecules, primarily through its role as an LXR agonist . It activates the expression of the ApoE gene . The product of this gene, ApoE, binds to its receptor LRP8 . This binding robustly inhibits angiogenesis and depletes myeloid-derived suppressor cells (MDSCs), thereby activating cytotoxic T-lymphocytes .
Cellular Effects
RGX-104 hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by modulating innate immunity . The compound’s ability to deplete MDSCs and activate cytotoxic T-lymphocytes has been associated with resistance to both checkpoint inhibitors and chemotherapy . This provides a rationale for combination therapy with RGX-104 hydrochloride .
Molecular Mechanism
The molecular mechanism of action of RGX-104 hydrochloride involves its role as an LXR agonist . It modulates innate immunity via transcriptional activation of the ApoE gene . The ApoE protein then binds to its receptor LRP8, which leads to the inhibition of angiogenesis and depletion of MDSCs . This, in turn, activates cytotoxic T-lymphocytes .
Dosage Effects in Animal Models
In animal models, RGX-104 hydrochloride has shown significant antitumor activity
Metabolic Pathways
Vorbereitungsmethoden
The specific synthetic routes and reaction conditions for RGX-104 are proprietary and not publicly disclosed in detail. it is known that RGX-104 is synthesized through a series of organic reactions that involve the formation of its unique molecular structure. Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .
Analyse Chemischer Reaktionen
RGX-104 unterliegt in erster Linie Reaktionen, die typisch für niedermolekulare Agonisten sind. Dazu gehören:
Oxidation und Reduktion: RGX-104 kann Oxidations- und Reduktionsreaktionen unterliegen, die seine pharmakokinetischen Eigenschaften verändern können.
Substitutionsreaktionen: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen oder Elektrophilen.
Hydrolyse: RGX-104 kann unter bestimmten Bedingungen einer Hydrolyse unterliegen, was zum Abbau der Verbindung in ihre Bestandteile führt.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel, Nukleophile, Elektrophile sowie saure oder basische Bedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
RGX-104 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: RGX-104 dient als Modellverbindung zur Untersuchung der Aktivierung von Leber-X-Rezeptoren und der anschließenden Transkriptionsaktivierung von Zielgenen.
Biologie: Die Verbindung wird verwendet, um die Rolle von ApoE bei der Modulation der angeborenen Immunität und ihre Auswirkungen auf myeloid abgeleitete Suppressorzellen zu untersuchen.
Medizin: RGX-104 wird als potenzieller Krebsimmuntherapiemittel untersucht. .
Wirkmechanismus
RGX-104 entfaltet seine Wirkung, indem es an Leber-X-Rezeptoren (LXR) bindet und diese aktiviert. Diese Aktivierung führt zur Transkriptionsaktivierung des Apolipoprotein E (ApoE)-Gens. Die erhöhte Expression von ApoE führt zur Depletion von myeloid abgeleiteten Suppressorzellen (MDSCs) und zur Aktivierung von zytotoxischen T-Lymphozyten. Die Depletion von MDSCs ist bedeutsam, da diese Zellen mit der Resistenz gegen Checkpoint-Inhibitoren und Chemotherapie in Verbindung gebracht werden. Durch die Depletion von MDSCs verstärkt RGX-104 die Immunantwort des Körpers gegen Tumoren .
Vergleich Mit ähnlichen Verbindungen
RGX-104 ist in seinem Wirkmechanismus einzigartig als LXR-Agonist, der ApoE zur Modulation der angeborenen Immunität anvisiert. Zu den ähnlichen Verbindungen gehören andere LXR-Agonisten, wie z. B.:
T0901317: Ein weiterer LXR-Agonist, der wegen seiner Auswirkungen auf den Cholesterinstoffwechsel und Entzündungen untersucht wurde.
GW3965: Ein LXR-Agonist, der für seine Rolle bei der Regulierung des Lipidstoffwechsels und Entzündungen bekannt ist.
Im Vergleich zu diesen Verbindungen ist RGX-104 in seiner spezifischen Anvisierung von ApoE und seiner nachgewiesenen Wirksamkeit bei der Depletion von MDSCs und der Aktivierung von zytotoxischen T-Lymphozyten einzigartig, was es zu einem vielversprechenden Kandidaten für die Krebsimmuntherapie macht .
Eigenschaften
IUPAC Name |
2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33ClF3NO3.ClH/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27;/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41);1H/t24-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMIYQOJZLRHTO-GJFSDDNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34Cl2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610318-03-1 | |
| Record name | RGX-104 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABEQUOLIXRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32013XLTX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



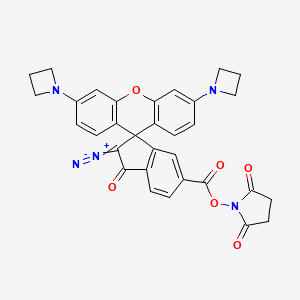
![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)
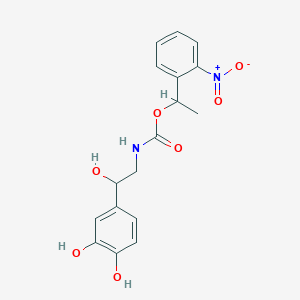
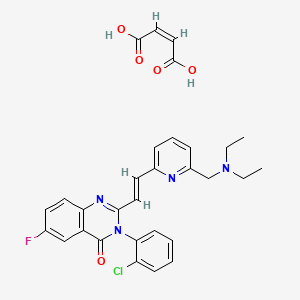
![2-[4-[[4,6-Bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide](/img/structure/B560347.png)


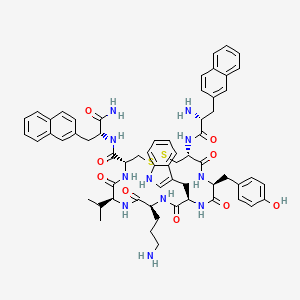
![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)
![3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-](/img/structure/B560353.png)
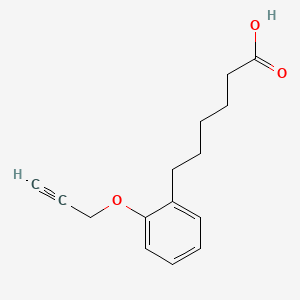
![[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate](/img/structure/B560362.png)

